methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate
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Overview
Description
methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate is a complex organic compound with a unique structure that combines a benzoate ester with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate typically involves multiple steps. One common approach is to start with the preparation of the amino acid derivative, followed by its coupling with the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyldiethanolamine: Shares a similar cyclohexyl and hydroxyethyl structure.
N-Hydroxyethyl-2-imidazolidinone: Contains a hydroxyethyl group and is used in similar applications.
Uniqueness
What sets methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[(2-cyclohexyl-2-hydroxyethyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-25-18(24)13-7-9-14(10-8-13)20-17(23)16(22)19-11-15(21)12-5-3-2-4-6-12/h7-10,12,15,21H,2-6,11H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWOMGUFSNKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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